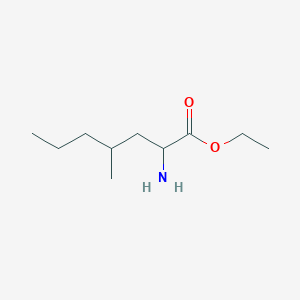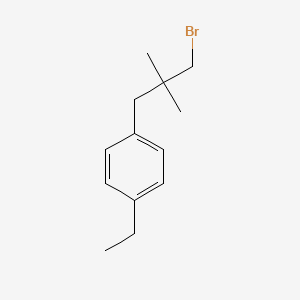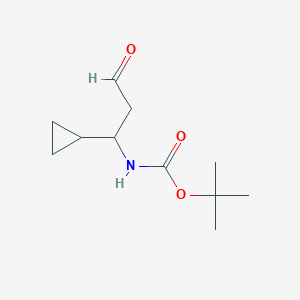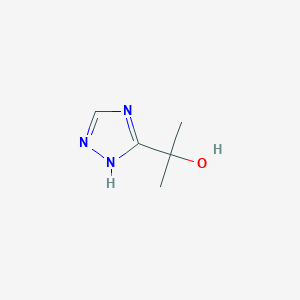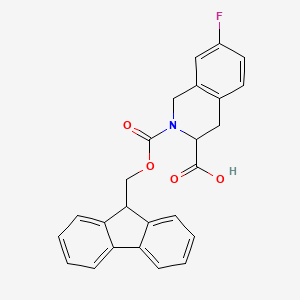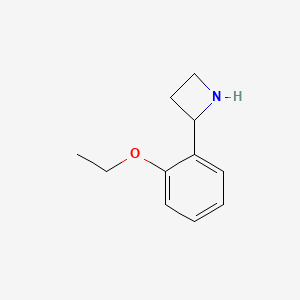
2-(2-Ethoxyphenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-(2-Ethoxyphenyl)azetidine, can be achieved through various methods:
Cyclization of Amines: One common method involves the cyclization of primary amines with bis-triflates of 2-substituted-1,3-propanediols.
Microwave Irradiation: A one-pot synthesis using alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: This method involves the intramolecular amination of organoboronates.
Industrial Production Methods: Industrial production methods for azetidines often involve scalable processes such as:
Multicomponent Reactions: Utilizing terminal alkynes, sulfonyl azides, and carbodiimides under copper-catalyzed conditions.
Photocycloaddition Reactions: The aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of imines and alkenes.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Ethoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or sulfonyl azides.
Major Products:
Oxides: Resulting from oxidation reactions.
Amines: From reduction reactions.
Functionalized Azetidines: From substitution reactions.
Applications De Recherche Scientifique
2-(2-Ethoxyphenyl)azetidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for drug discovery, particularly in the development of bioactive molecules.
Organic Synthesis: Used as a building block for synthesizing complex molecules.
Polymerization: Employed in the creation of novel polymers with unique properties.
Chiral Templates: Utilized in asymmetric synthesis to produce chiral compounds.
Mécanisme D'action
The mechanism of action of 2-(2-Ethoxyphenyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the cleavage of the N–C bond, enabling the compound to participate in various chemical reactions. This reactivity is harnessed in drug design to interact with specific biological targets, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and stability.
β-Lactams: Four-membered cyclic amides known for their antibacterial properties.
Uniqueness: 2-(2-Ethoxyphenyl)azetidine stands out due to its balanced ring strain, which provides both stability and reactivity. This makes it a versatile compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-(2-ethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-6-4-3-5-9(11)10-7-8-12-10/h3-6,10,12H,2,7-8H2,1H3 |
Clé InChI |
OORPZSAIVDNFOO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


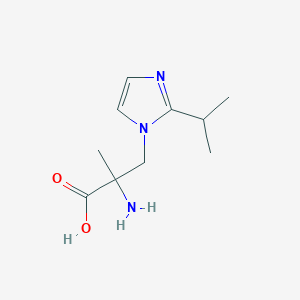
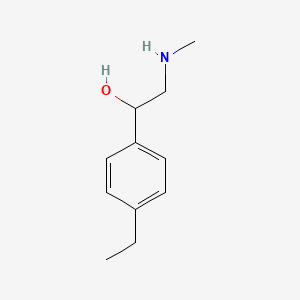
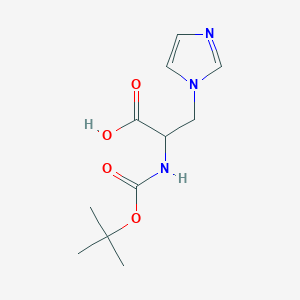

![tert-butyl N-[4-(trifluoroacetyl)cyclohexyl]carbamate](/img/structure/B13623003.png)

